

A Technical Guide to the Spectroscopic Characterization of 6-Ethyl-3-formylchromone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Ethyl-3-formylchromone**

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **6-Ethyl-3-formylchromone**, a benzopyran derivative, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.^{[1][2]} As a bicyclic heterocyclic molecule, precise structural confirmation is critical for its application in research and development, including its use as an intermediate in the synthesis of bioactive molecules.^{[2][3]} This document outlines detailed experimental protocols and presents an analysis of the expected spectral data to facilitate its unambiguous identification.

Molecular Structure and Properties

- Systematic Name: 6-Ethyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde^{[1][2]}
- Synonyms: 6-Ethyl-4-oxo-4H-chromene-3-carbaldehyde^[3]
- Molecular Formula: C₁₂H₁₀O₃^{[1][2]}
- Molecular Weight: 202.21 g/mol ^{[1][2]}
- CAS Number: 42059-78-9^{[1][2]}
- Appearance: Yellow crystalline solid^[3]
- Melting Point: 108-110 °C^[2]

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Figure 1. Chemical Structure of **6-Ethyl-3-formylchromone**.

Experimental Protocols

The following sections detail the methodologies for acquiring NMR and IR spectra for **6-Ethyl-3-formylchromone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

Sample Preparation:

- Weigh approximately 10-25 mg of **6-Ethyl-3-formylchromone** for ^1H NMR and 50-100 mg for ^{13}C NMR.[4]
- Transfer the solid sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3), which is a common choice for many organic molecules.[4]
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small glass wool plug into a clean NMR tube to prevent distortion of the magnetic field.
- The final solution depth in the NMR tube should be approximately 50 mm.[5]

^1H and ^{13}C NMR Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.

- The sample is locked using the deuterium signal from the solvent, and the magnetic field is shimmed to optimize homogeneity.[6]
- For ^{13}C NMR, a standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used to produce a spectrum where each unique carbon appears as a singlet.[6]
- A sufficient relaxation delay (D1) of 1-2 seconds is set between scans to allow for full magnetization recovery, though longer delays may be needed for quantitative analysis.[6]
- The acquired data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies. The KBr pellet method is a standard technique for analyzing solid samples.[7]

Sample Preparation (KBr Pellet Method):

- Gently grind 1-2 mg of the **6-Ethyl-3-formylchromone** sample into a fine powder using a clean, dry agate mortar and pestle.[8]
- Add approximately 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the mortar.[8] KBr is hygroscopic and should be dried in an oven at $\sim 110^\circ\text{C}$ for several hours and stored in a desiccator before use to avoid moisture interference in the spectrum. [7][9]
- Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.[7]
- Transfer the mixture into a pellet-forming die and press it using a hydraulic press at 8-10 tons of pressure for 1-2 minutes.[7][9] Using a vacuum during pressing helps remove trapped air and improves pellet transparency.[7]
- Carefully eject the thin, transparent, or uniformly translucent pellet from the die and place it in the spectrometer's sample holder.[7]

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the NMR and IR characterization of **6-Ethyl-3-formylchromone**, based on its structure and data from analogous compounds.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	s (singlet)	1H	-CHO (aldehyde H)
~8.5	s (singlet)	1H	H-2
~8.1	d (doublet)	1H	H-5
~7.6	dd (d-doublet)	1H	H-7
~7.5	d (doublet)	1H	H-8
~2.8	q (quartet)	2H	-CH ₂ -CH ₃
~1.3	t (triplet)	3H	-CH ₂ -CH ₃

Interpretation:

- The highly deshielded singlet around 10.2 ppm is characteristic of an aldehyde proton.
- The singlet at ~8.5 ppm corresponds to the proton at the C-2 position of the chromone ring.
- The aromatic protons on the benzene ring appear between 7.5 and 8.1 ppm, with splitting patterns determined by their neighboring protons.
- The ethyl group at the C-6 position is identified by a quartet for the methylene (-CH₂) protons coupled to the methyl group, and a triplet for the methyl (-CH₃) protons coupled to the methylene group.

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Chemical Shift (δ) ppm	Assignment
~188	-CHO (aldehyde C)
~176	C-4 (ketone C=O)
~158	C-2
~155	C-8a
~140	C-6
~135	C-7
~125	C-5
~124	C-4a
~119	C-3
~118	C-8
~28	-CH ₂ -CH ₃
~15	-CH ₂ -CH ₃

Interpretation:

- The spectrum shows 12 distinct carbon signals, consistent with the molecular formula.
- The two signals in the downfield region (~188 and ~176 ppm) are assigned to the aldehyde and ketone carbonyl carbons, respectively.
- Signals in the 118-158 ppm range correspond to the eight sp² hybridized carbons of the aromatic and pyrone rings.
- The two upfield signals (~28 and ~15 ppm) are characteristic of the sp³ hybridized carbons of the ethyl group.

FT-IR Spectral Data (Predicted)

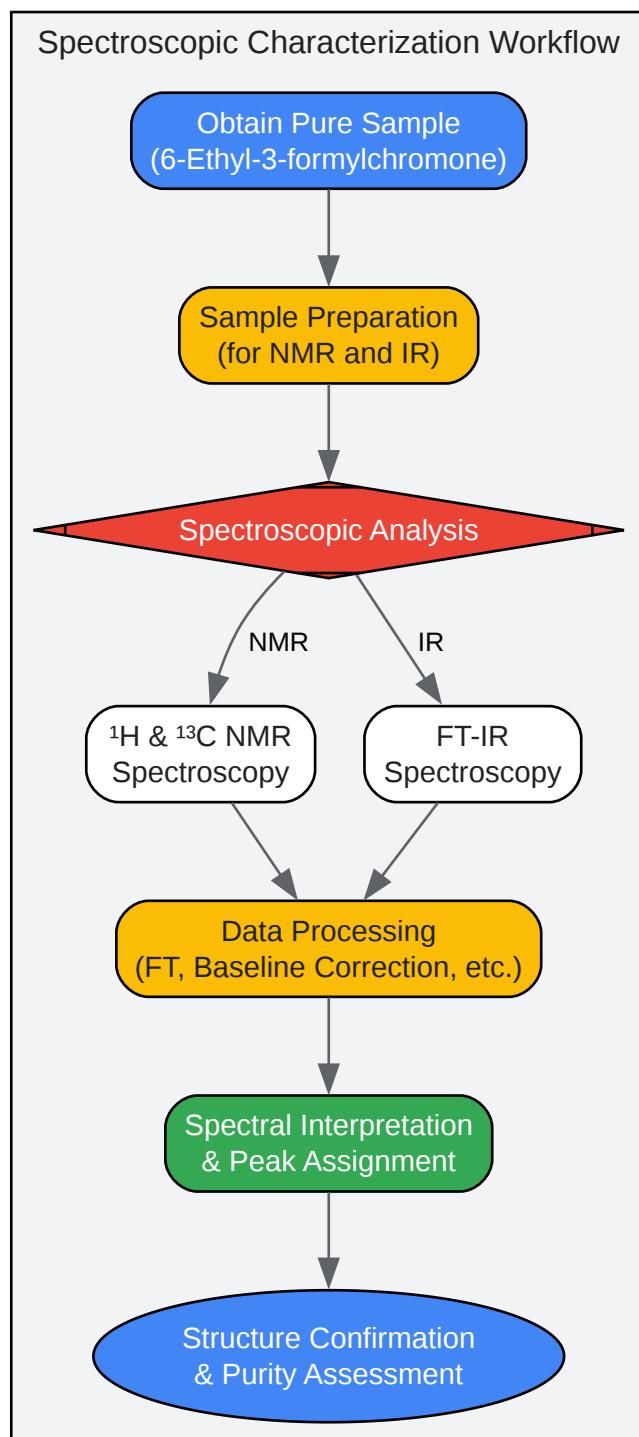
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080-3050	Medium	C-H stretch (Aromatic)
~2970-2850	Medium	C-H stretch (Aliphatic -CH ₂ -, -CH ₃)
~2820, ~2720	Weak	C-H stretch (Aldehyde, Fermi resonance doublet)
~1690	Strong	C=O stretch (Aldehyde)
~1655	Strong	C=O stretch (γ -pyrone ketone)
~1610, ~1580	Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O-C stretch (Aryl ether)

Interpretation:

- The presence of two strong carbonyl absorption bands is a key feature, confirming the aldehyde (~1690 cm⁻¹) and the γ -pyrone ketone (~1655 cm⁻¹) functional groups.
- The weak bands around 2820 and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde proton.
- Absorptions for aromatic and aliphatic C-H stretching are observed in their expected regions.
- The strong band around 1250 cm⁻¹ corresponds to the aryl ether linkage within the chromone ring system.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **6-Ethyl-3-formylchromone**.



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Workflow for the characterization of **6-Ethyl-3-formylchromone**.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy provides a powerful and definitive method for the structural characterization of **6-Ethyl-3-formylchromone**. ^1H and ^{13}C NMR precisely map the carbon-hydrogen framework, while FT-IR confirms the presence and nature of key functional groups, including the distinct aldehyde and ketone carbonyls. The data and protocols presented in this guide serve as a robust resource for researchers to verify the identity, purity, and structural integrity of this important chemical intermediate.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 6-Ethyl-3-formylchromone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349945#characterization-of-6-ethyl-3-formylchromone-using-nmr-and-ir>]

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